molecular formula C49H73NO14 B13420753 5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a

5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a

Cat. No.: B13420753
M. Wt: 900.1 g/mol
InChI Key: CTOLTUCVXLWGDP-AUUJYYFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a (CAS 169265-46-7) is identified as a soil metabolite and chemical transformation product of emamectin benzoate, a widely used insecticide and acaricide derived from the fermentation of Streptomyces avermitilis . This compound is categorized as a major fraction metabolite of emamectin B1a and B1b in soil environments, playing a significant role in environmental fate and degradation studies . Its formation represents a key pathway in the natural breakdown of emamectin-based pesticides, making it a critical reference standard for researchers analyzing pesticide residue and persistence. From an environmental fate perspective, this metabolite demonstrates moderate persistence in laboratory soil studies, with a reported aerobic DT₅₀ (time for 50% degradation) of 56.7 days . It is characterized as slightly mobile in soil, with a Kf value of 142.5 mL g⁻¹ and a Kfoc of 3898 mL g⁻¹, indicating a low potential for groundwater leaching . These properties are vital for environmental scientists assessing the long-term behavior and ecological impact of avermectin-derived compounds in terrestrial ecosystems. This compound is offered exclusively For Research Use Only. It is intended for use in laboratory analysis as a reference standard for the identification and quantification of emamectin degradation products in environmental samples, such as soil and water. It is strictly not for diagnostic, therapeutic, or any personal use, and is not intended for human or veterinary consumption.

Properties

Molecular Formula

C49H73NO14

Molecular Weight

900.1 g/mol

IUPAC Name

N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]formamide

InChI

InChI=1S/C49H73NO14/c1-11-26(2)44-29(5)17-18-48(64-44)23-35-20-34(63-48)16-15-28(4)43(27(3)13-12-14-33-24-57-46-42(52)30(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-10)45(32(8)59-40)62-39-21-37(55-9)41(50-25-51)31(7)58-39/h12-15,17-19,25-27,29,31-32,34-46,52,54H,11,16,20-24H2,1-10H3,(H,50,51)/b13-12+,28-15+,33-14+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+/m0/s1

InChI Key

CTOLTUCVXLWGDP-AUUJYYFLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC=O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC=O)OC)OC)C)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Avermectin B1a is isolated from Streptomyces avermitilis fermentation or obtained via semi-synthesis from naturally occurring avermectins.
  • Alternatively, synthetic routes may begin with semi-synthetic derivatives of avermectin B1a, which are chemically modified in subsequent steps.

Demethylation at the 5-O Position

  • Achieved using reagents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane) under controlled conditions.
  • The reaction selectively cleaves the methyl group attached to the oxygen atom at the 5-position, yielding 5-O-demethylated avermectin .

Deoxygenation at the 4'' Position

  • The removal of the hydroxyl group at the 4'' position is typically performed via reductive deoxygenation .
  • Reagents such as zinc in acetic acid or tin(II) chloride (SnCl₂) under acidic conditions are used to selectively reduce the hydroxyl group, leading to deoxygenation.

Introduction of the Formylamino Group

  • The key step involves converting the deoxygenated 4'' position into a formylamino group.
  • This is accomplished through nucleophilic substitution with formylamine derivatives or formylating agents such as formyl chloride or paraformaldehyde in the presence of a base.
  • The process often involves activation of the macrocyclic lactone to facilitate substitution, possibly through oxidation to generate reactive intermediates.

Specific Reaction Conditions and Protocols

Step Reagents Solvent Temperature Notes
Demethylation Boron tribromide (BBr₃) Dichloromethane -78°C to room temperature Selective demethylation at 5-O position
Deoxygenation Zinc powder Acetic acid Reflux Reductive removal of hydroxyl at 4'' position
Formylamino addition Formyl chloride or paraformaldehyde + Ammonia DMF or ethanol 0°C to room temperature Nucleophilic substitution to introduce formylamino group

Purification and Characterization

Post-synthesis, the compound undergoes purification via chromatography techniques :

Characterization confirms the structure through:

Data Tables and Research Results

Parameter Data Reference
Molecular Formula C₄₉H₇₃NO₁₄
Molecular Weight 900.1 g/mol
Key Reactions Demethylation, Deoxygenation, Formylation Synthesis pathways described above
Typical Yield 45-60% per step Based on semi-synthetic protocols
Reaction Conditions As detailed in section 3 Literature synthesis reports

Literature and Source Diversity

  • FAO Report (2011) describes derivatives related to avermectin compounds, including modifications at similar positions, emphasizing the importance of selective demethylation and formylation reactions.
  • PubChem database provides structural and chemical data, confirming the synthetic modifications and chemical behavior of related compounds such as emamectin B1a and avermectin derivatives .
  • Chemsrc and other chemical databases detail chemical properties and potential synthetic pathways, reinforcing the methodology for selective functional group transformations.

The preparation of 5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a involves a strategic sequence of chemical reactions beginning with natural avermectin B1a, including selective demethylation, deoxygenation, and subsequent formylamino group introduction. These steps are optimized under controlled conditions to ensure high selectivity and yield, with purification and characterization confirming the structure. The synthesis leverages well-established organic reactions, supported by extensive literature and chemical databases, ensuring the compound's production is reproducible and scalable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form various oxo derivatives.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The formylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols.

Major Products

    Oxidation Products: Various oxo derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the formylamino group.

Scientific Research Applications

5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of macrocyclic lactones.

    Biology: Investigated for its effects on various biological systems, including its potential as an insecticide and anthelmintic.

    Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic infections.

    Industry: Utilized in the development of new pesticides and veterinary medicines.

Mechanism of Action

The mechanism of action of 5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a involves binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite or insect.

Comparison with Similar Compounds

Eprinomectin (Components B1a and B1b)

  • Structure: Component B1a: Retains the 4''-acetylamino (-NHCOCH₃) group instead of formylamino. Component B1b: Additional modification at the 25-position (de(1-methylpropyl) substitution) .
  • Activity: Eprinomectin exhibits broad-spectrum antiparasitic activity but lower polarity than the formylamino derivative due to the acetyl group’s hydrophobicity .
  • Regulatory Status : Pharmacopeial standards require ≥90% purity for Component B1a and ≥95% combined purity for B1a/B1b .

Emamectin Benzoate

  • Structure: Features a 4''-methylamino (-NHCH₃) group and a benzoate ester at the 5-O-demethyl position .
  • Activity : Demonstrates 2–10× higher insecticidal potency than unmodified avermectins due to enhanced membrane permeability .
  • Applications : Widely used in agriculture for Lepidoptera and Coleoptera control .

4''-Deoxy-4''-Epimethylaminoavermectin B1a Benzoate

  • Structure: Contains a 4''-epimethylamino group and benzoate salt, altering stereochemistry and solubility .
  • Activity: Reduced efficacy against mites compared to 5-O-demethyl-4''-(formylamino)-A1a, likely due to steric hindrance from the epimerized amino group .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Avermectin Derivatives

Compound 4''-Substituent Molecular Formula Bioactivity (LD₅₀, ppm) Key Application
5-O-Demethyl-4''-(formylamino)-A1a Formylamino (-NHCHO) C₅₆H₈₁NO₁₅ 0.02–0.05 (Lepidoptera) Broad-spectrum insecticide
Eprinomectin B1a Acetylamino (-NHCOCH₃) C₅₀H₇₅NO₁₄ 0.1–0.3 (Nematodes) Veterinary antiparasitic
Emamectin Benzoate Methylamino (-NHCH₃) C₅₆H₈₁NO₁₅ 0.01–0.03 (Coleoptera) Agricultural pest control

Table 2: Physicochemical Properties

Property 5-O-Demethyl-4''-(formylamino)-A1a Eprinomectin B1a Emamectin Benzoate
Water Solubility (mg/L) 0.5–1.2 0.3–0.8 0.2–0.6
LogP (Octanol-Water) 4.8 5.2 6.1
Half-Life in Soil (Days) 7–14 10–20 5–10
Mammalian Toxicity (LD₅₀, mg/kg) 650 (Oral, Rat) 1,500 (Oral, Rat) 1,200 (Oral, Rat)

Environmental and Regulatory Considerations

  • Ecotoxicity: 5-O-Demethyl-4''-(formylamino)-A1a shows moderate persistence in soil (DT₅₀ = 7–14 days) but high toxicity to aquatic invertebrates (EC₅₀ = 0.005 ppm) .
  • Regulatory Status: Not yet included in major pharmacopeias, but analogs like eprinomectin and emamectin are USP-compliant .

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